Ramipril Methyl Ester

Description

Contextual Significance as a Related Compound in Angiotensin-Converting Enzyme (ACE) Inhibitor Development

Ramipril (B1678797) Methyl Ester's importance is intrinsically linked to its parent compound, Ramipril. Ramipril is a prodrug that, after oral administration, is metabolized into its active form, Ramiprilat (B1678798), a potent inhibitor of the angiotensin-converting enzyme (ACE). nih.govnih.gov ACE inhibitors are a cornerstone in the management of hypertension and heart failure by preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II. nih.gov

In the context of ACE inhibitor development, Ramipril Methyl Ester serves several research functions. It is utilized in studies aimed at understanding the metabolic pathways and pharmacokinetics of Ramipril. ontosight.ai Furthermore, compounds like this compound can act as intermediates or starting materials in the synthesis of new drug analogs, contributing to the broader field of medicinal chemistry in the quest for more effective and safer therapeutic agents. ontosight.ai Some research also explores its potential as a prodrug, investigating whether its methyl ester form could offer different bioavailability profiles compared to the parent compound. evitachem.com

Overview of its Role in Ramipril Metabolism and Impurity Profiles

The most critical role of this compound in pharmaceutical science is as a specified impurity in the production of Ramipril. ontosight.aicymitquimica.com It is officially designated as "Ramipril Related Compound A" or "Ramipril Impurity A" by major regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). ontosight.aimedpharmres.comnih.gov As a manufacturing process impurity, its presence and quantity in the final drug substance and finished pharmaceutical products are strictly monitored. ontosight.aimedpharmres.com

Regulatory agencies establish stringent limits for such impurities to ensure the quality, safety, and efficacy of the final medicinal product. ontosight.ai For instance, standards for "substantially pure ramipril" may require that any single impurity, such as this compound, be present at levels below 0.5% or even 0.1% by weight. google.com This necessitates the development of robust analytical methods to detect and quantify it accurately.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₃₀N₂O₅ | evitachem.com |

| Average Mass | 402.484 Da | evitachem.com |

| Melting Point | 136.0 - 137.5 °C | medpharmres.com |

| Regulatory Designation | Ramipril Impurity A (EP); Ramipril Related Compound A (USP) | ontosight.aicymitquimica.com |

Academic Research Landscape and Unaddressed Questions

Academic research on this compound has largely focused on its synthesis, purification, and analytical characterization to support its use as a reference standard in quality control laboratories. medpharmres.com

Detailed Research Findings

Studies have detailed the synthesis of this compound from Ramipril through a transesterification reaction. medpharmres.com One established method involves reacting Ramipril with methanol (B129727) in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. medpharmres.comevitachem.com The chemical structure of the synthesized compound is then confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). medpharmres.com High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine its purity and to assay for its presence in Ramipril products. medpharmres.comgoogle.com

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Transesterification | medpharmres.com |

| Starting Material | Ramipril | medpharmres.com |

| Reagents | Methanol, Potassium Hydroxide (or Sodium Hydroxide) | medpharmres.comevitachem.com |

| Reported Yield | Approximately 39.2% | medpharmres.comresearchgate.net |

| Analytical Method | Finding | Reference |

|---|---|---|

| Purity (by HPLC) | >98% (Assigned value of 99.01% for reference standard) | medpharmres.comresearchgate.net |

| HPLC Relative Retention Time (vs. Ramipril) | 0.85 | google.com |

Unaddressed Questions and Future Directions

While methods for synthesis and analysis exist, the primary area for future research involves the continuous improvement of analytical techniques. evitachem.com A key objective is the refinement of HPLC and other methods to enhance the sensitivity and accuracy of detecting and quantifying this compound in pharmaceutical preparations. evitachem.com This ongoing work is vital for ensuring that Ramipril products consistently meet the rigorous quality standards set by global health authorities. Further investigation into its metabolic fate and potential pharmacological activity, though secondary to its role as an impurity, remains an area of academic interest. ontosight.ai

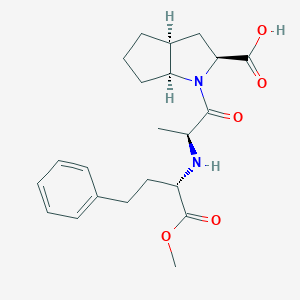

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQBRAQKYAQEO-GBBGEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108313-11-7 | |

| Record name | Ramipril methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Aspects of Ramipril Methyl Ester

Development of Synthetic Methodologies for Ramipril (B1678797) Methyl Ester

The synthesis of Ramipril Methyl Ester can be approached either through direct modification of the final Ramipril molecule or by adapting the multi-step synthesis of Ramipril itself.

The most direct method for synthesizing this compound is the transesterification of Ramipril. medpharmres.com This process involves reacting Ramipril with methanol (B129727) in the presence of a catalyst to replace the ethyl ester group with a methyl ester group.

Detailed research has focused on optimizing this reaction to maximize yield and purity. medpharmres.com One effective method employs potassium hydroxide (B78521) (KOH) as a catalyst. The process involves heating Ramipril and KOH in methanol, followed by cooling, concentration, and pH adjustment to precipitate the product. medpharmres.com The crude product is then purified by recrystallization. medpharmres.com Key to the optimization was determining the ideal ratio of reactants and reaction temperature to shift the equilibrium towards the product and prevent the hydrolysis of the ester in the alkaline medium. medpharmres.com The highest efficiency was achieved at a pH of 4 for product precipitation and using isopropanol (B130326) for recrystallization, which was found to be superior to n-butanol or ethanol (B145695) in preventing the formation of other impurities. medpharmres.com

| Parameter | Optimized Value/Condition |

|---|---|

| Reactants Ratio | 1 g Ramipril : 0.1 g KOH : 10 mL Methanol |

| Reaction Temperature | 85 °C |

| Reaction Time | 90 minutes |

| Precipitation pH | 4 (Adjusted with Hydrochloric Acid) |

| Purification Solvent | Isopropanol (Recrystallization) |

| Final Yield | 39.2% |

An alternative to direct transesterification is to modify the foundational synthesis of Ramipril. The production of Ramipril typically involves the coupling of two key chiral intermediates: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (or its benzyl (B1604629) ester). google.comgoogleapis.comgoogle.com

To produce this compound via this route, the precursor N-[1-(S)-(methoxy carbonyl)-3-phenylpropyl]-L-alanine would be synthesized and used in the coupling step instead of its ethyl ester counterpart. The synthesis of these precursors is a critical area of research, focusing on establishing the correct stereochemistry early in the process. tandfonline.comepo.org The bicyclic core, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a particularly challenging intermediate to synthesize stereoselectively. googleapis.comepo.org

| Precursor Name | Role in Synthesis | Reference |

|---|---|---|

| N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine | Side-chain component providing two chiral centers. | google.comgoogleapis.com |

| (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester | Bicyclic core component providing three chiral centers. | googleapis.comtandfonline.com |

Given the five stereocenters in Ramipril, achieving chiral control is paramount. Enantioselective strategies are employed to avoid the formation of diastereomeric mixtures, which are difficult and costly to separate. googleapis.com

One approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of the bicyclic intermediate has been achieved using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) as a recoverable chiral auxiliary to guide the stereochemical outcome of the reaction. tandfonline.com Another strategy is asymmetric hydrogenation, which uses chiral precious metal catalysts (e.g., rhodium complexes) to create the desired stereocenters, although this method can be expensive. googleapis.com Enzymatic methods also play a crucial role in establishing chirality, as discussed in section 2.2.2. googleapis.comepo.org These strategies focus on creating optically pure precursors that, when coupled, yield the desired (S,S,S,S,S)-isomer of the final molecule. googleapis.com

Stereochemical Resolution Techniques for Impurity A

When synthesis does not yield a perfectly pure stereoisomer, resolution techniques are required to separate the desired diastereomer from the undesired ones. If the starting Ramipril used for transesterification is contaminated with other stereoisomers, the resulting this compound (Impurity A) will also be a diastereomeric mixture requiring separation.

Diastereomeric crystallization is a classical and industrially significant method for chiral resolution. wikipedia.org This technique relies on the principle that diastereomers have different physical properties, including solubility. wikipedia.orgucl.ac.uk The process involves reacting a mixture of enantiomers or diastereomers with a chiral resolving agent to form new diastereomeric salts, which can then be separated by fractional crystallization. wikipedia.org

In the context of Ramipril synthesis, this method is used to purify intermediates. For example, the racemic mixture of benzyl-2-azabicyclo[3.3.0]octane-3-carboxylate can be resolved using an optically active acid like L-(+)-mandelic acid. epo.org Another patented method describes the purification of optically impure Ramipril (containing up to 20% of undesired diastereomers) by crystallization from a specific solvent or solvent mixture, which allows the desired (S,S,S,S,S)-isomer to selectively crystallize, achieving an optical purity of over 99.9%. google.com This approach would be directly applicable to resolving diastereomeric mixtures of this compound.

| Solvent Class | Specific Examples |

|---|---|

| Formates | Methyl Formate |

| Nitroalkanes | Nitromethane, Nitroethane |

| Acetals | Diethoxymethane |

| Ethers | Diisopropyl ether |

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining chiral compounds. epo.org This method uses enzymes that can stereoselectively catalyze a reaction on only one enantiomer in a racemic mixture, allowing for the easy separation of the reacted and unreacted isomers.

A documented strategy in the synthesis of a key Ramipril precursor involves the enzymatic resolution of a racemic ester, 2-Acetylamino-3-(2-oxo-cyclopentyl)-propionic acid methyl ester. epo.org An alkaline serine endopeptidase (Immozyme Alkaline serine endopeptidase, Protex 6L) is used to selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the (R)-ester unreacted. epo.org The resulting acid and ester can then be separated. This method provides the (S)-isomer intermediate with high optical purity, which is essential for synthesizing the correct final Ramipril structure. epo.org

| Parameter | Condition/Reagent |

|---|---|

| Substrate | Racemic 2-Acetylamino-3-(2-oxo-cyclopentyl)-propionic acid methyl ester |

| Enzyme | Immozyme Alkaline serine endopeptidase (Protex 6L) |

| Reaction Temperature | 24-26 °C |

| Reaction pH | 6.2 - 6.8 (maintained with Sodium Carbonate solution) |

| Outcome | Selective hydrolysis of the (S)-ester to the (S)-acid. |

Analytical Method Development and Validation for Ramipril Methyl Ester

Chromatographic Techniques for Isolation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and purifying the components of a mixture. For Ramipril (B1678797) Methyl Ester, various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are predominantly employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely used technique for the analysis of Ramipril and its impurities due to its high resolution and sensitivity. globalresearchonline.net The development of a robust HPLC method is critical for ensuring accurate quantification.

The separation of Ramipril and Ramipril Methyl Ester is typically achieved using reversed-phase HPLC. chromatographyonline.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: The most common stationary phase used is octadecylsilyl silica (B1680970) gel, found in C18 columns. medpharmres.comnih.gov The selection of a specific C18 column (e.g., Eurospher II C18, Gemini C18, Inertsil ODS-3, Acclaim 120 C18) depends on the specific requirements of the separation, such as particle size and column dimensions, which influence efficiency and analysis time. medpharmres.commdpi.com For instance, a column with a smaller particle size (e.g., 3 µm) can offer higher resolution. mdpi.com

Mobile Phase: The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. It usually consists of a mixture of an aqueous buffer and an organic solvent. The pH of the buffer and the type and ratio of the organic modifier are adjusted to control the retention and resolution of the analytes.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers used. nih.govmdpi.com

Aqueous Phase: The aqueous phase often contains buffers (e.g., phosphate (B84403) buffer) or ion-pairing agents (e.g., sodium hexanesulfonate) to improve peak shape and retention. nih.govmdpi.com The pH is typically acidic, often adjusted with phosphoric acid or trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group in Ramipril, leading to better retention and peak symmetry. medpharmres.com

Gradient elution, where the composition of the mobile phase is changed over time, is frequently used for separating complex mixtures of impurities. medpharmres.commdpi.com This allows for the efficient elution of both early and late-eluting compounds within a reasonable timeframe.

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Inertsil ODS-3 (150 x 4.6 mm, 3 µm) | Gradient: Acetonitrile and 0.2 g/L Sodium Hexanesulfonate (pH 2.7) | 1.5 | 210 nm | mdpi.com |

| Eurospher II C18 (250 x 4.6 mm, 5 µm) | Gradient: Acetonitrile and 0.01% TEA with TFA (pH 4) | 1.0 | 210 nm (PDA) | medpharmres.com |

| Gemini C18 (250 x 4.6 mm, 5 µm) | Gradient: Acetonitrile and Sodium Perchlorate/TEA buffer | 1.0 | 210 nm (PDA) | medpharmres.com |

| LiChrospher 100 RP-18 (250 x 4 mm, 5 µm) | Isocratic: Acetonitrile and 0.035 M Phosphate Buffer (pH 2.0) (65:35 v/v) | 1.0 | 213 nm | nih.gov |

For trace analysis of this compound, a highly sensitive detector is required. Ultraviolet (UV) detection is the most common method. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. For Ramipril and its related substances, detection is often performed at a wavelength of around 210 nm, where the compounds exhibit strong absorbance. medpharmres.commdpi.com Photodiode Array (PDA) detectors are also utilized, offering the advantage of acquiring the entire UV spectrum for a peak, which aids in peak identification and purity assessment. medpharmres.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, its application for the direct analysis of pharmaceutical compounds like Ramipril and its esters is less common than HPLC. This is because many pharmaceutical molecules are not sufficiently volatile or thermally stable to be analyzed directly by GC.

For non-volatile compounds, a derivatization step is often required to convert them into more volatile and thermally stable derivatives. While GC-MS methods have been mentioned in the literature for Ramipril, specific, detailed applications for the routine quantification of this compound are not prevalent. globalresearchonline.net The preference for liquid chromatography methods is due to the polar and high molecular weight nature of these compounds, which are more amenable to LC separation without the need for derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

For assays requiring higher sensitivity and specificity, particularly for identifying and quantifying trace-level impurities, HPLC is often coupled with a mass spectrometer. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS, a tandem mass spectrometry technique, is particularly powerful for unambiguous identification. In this method, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are monitored. This technique, often referred to as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

For Ramipril, analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ is observed and used as the precursor ion for fragmentation analysis. For example, Ramipril produces a protonated molecule at an m/z (mass-to-charge ratio) of 417.3. The fragmentation of this ion can be analyzed to confirm the structure. This high degree of specificity makes LC-MS an invaluable tool for identifying unknown degradation products and for pharmacokinetic studies. nih.gov

Validation of Analytical Methods for Purity and Related Substances

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. amsbiopharma.com Method validation is a regulatory requirement, and the parameters for validation are outlined in guidelines from the International Council for Harmonisation (ICH). europa.euikev.org The validation process demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.com For impurity testing, this involves demonstrating the separation of this compound from Ramipril and other known related substances. medpharmres.com

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ikev.org For the determination of this compound, linearity was established over a concentration range of 50 to 500 μg/mL. medpharmres.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. amsbiopharma.com It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample and the percentage of the impurity that is detected is calculated. For Ramipril Impurity A, recoveries have been reported in the range of 93.9–105.4%. mdpi.com

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the analysis of Impurity A, an intra-day precision with a coefficient of variation (CV) of 0.16% has been reported. medpharmres.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a sensitive LC-MS/MS method for Ramipril, an LOQ of 0.5 ng/ml and an LOD of 0.2 ng/ml have been established.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Validation Parameter | Example Finding for Ramipril/Impurities | Reference |

|---|---|---|

| Linearity Range | 50 - 500 µg/mL (Impurity A) | medpharmres.com |

| Accuracy (Recovery %) | 93.9 - 105.4% (Impurity A) | mdpi.com |

| Precision (Intra-day RSD) | 0.16% (Impurity A) | medpharmres.com |

| Limit of Quantitation (LOQ) | 0.5 ng/mL (Ramipril by LC-MS/MS) | |

| Limit of Detection (LOD) | 0.2 ng/mL (Ramipril by LC-MS/MS) |

Assessment of Selectivity, Linearity, Accuracy, and Precision

Validation of analytical methods for this compound is conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. mdpi.com

Selectivity: The selectivity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, or degradation products. spectroscopyonline.com For this compound, HPLC methods are developed to achieve baseline separation from Ramipril and other known impurities like Ramipril diketopiperazine. nih.govnih.gov This is typically accomplished using a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile, often in a gradient elution mode. medpharmres.commdpi.com The chromatogram should show no interfering peaks at the retention time of this compound in a blank sample, confirming the method's specificity. medpharmres.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. For this compound, linearity is typically established over a range of concentrations. Studies have shown excellent linearity with correlation coefficients (r²) close to 1.0000. mdpi.comresearchgate.net

Interactive Data Table: Linearity of Ramipril Impurities

| Impurity | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Impurity A (Methyl Ester) | 0.29–6.84 | Nearly 1.0000 |

| Impurity B | 0.26–6.33 | Nearly 1.0000 |

| Impurity C | 0.30–7.23 | Nearly 1.0000 |

Accuracy: Accuracy is determined by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the analyte recovered is measured. For Ramipril impurities, including the methyl ester, recovery values are typically expected to be close to 100%. mdpi.com

Interactive Data Table: Accuracy (Recovery) of Ramipril Impurities

| Impurity | Spiked Concentration Level | % Recovery |

|---|---|---|

| Impurity A (Methyl Ester) | Level 1 | 93.9% - 105.4% |

| Impurity B | Level 1 | 96.4% - 105.1% |

| Impurity C | Level 1 | 95.1% - 105.7% |

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For Ramipril impurities, the %RSD for intra-day and inter-day precision is expected to be less than 2%. semanticscholar.org

Interactive Data Table: Precision (%RSD) of Ramipril Impurities

| Impurity | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| Impurity A (Methyl Ester) | < 2.2% | < 7.0% |

| Impurity B | < 2.0% | < 7.0% |

| Impurity C | < 2.3% | < 7.0% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. semanticscholar.org These limits are crucial for the analysis of impurities, as they define the lower boundary of the method's capability. For Ramipril, validated HPLC methods have established specific LOD and LOQ values. globalresearchonline.netresearchgate.net

Interactive Data Table: LOD and LOQ for Ramipril

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.10 |

Establishment and Standardization of Reference Materials

The availability of high-purity reference standards is a prerequisite for the accurate quantification of impurities in pharmaceuticals.

Preparation of High-Purity Reference Standards

High-purity this compound (also known as Ramipril Impurity A) for use as a reference standard is typically prepared through chemical synthesis. medpharmres.com One common method is the transesterification of Ramipril with methanol. medpharmres.comdntb.gov.ua The synthesized compound is then subjected to purification processes, such as recrystallization, to achieve a high degree of purity. medpharmres.com

The identity and purity of the prepared reference standard are rigorously confirmed using a suite of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC) for purity assessment. medpharmres.com

Mass Spectrometry (MS) to confirm the molecular weight. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the chemical structure. medpharmres.comsynthinkchemicals.com

Infrared (IR) Spectroscopy to identify functional groups. medpharmres.comsynthinkchemicals.com

A purity of over 98% is generally required for a compound to be established as a reference standard. medpharmres.com For instance, one study reported the successful synthesis and purification of this compound with an assigned purity value of 99.01%. medpharmres.com

Application in Pharmaceutical Quality Control and Impurity Testing

The established high-purity reference standard of this compound is essential for the quality control of Ramipril drug substances and finished products. medpharmres.com Its primary applications include:

Impurity Identification: The reference standard is used to confirm the identity of the this compound peak in a chromatogram by comparing retention times.

Quantitative Analysis: It serves as the standard against which the concentration of this compound in test samples is measured. This ensures that the level of this impurity remains below the limits specified by pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). medpharmres.com

By using a well-characterized reference standard, pharmaceutical manufacturers can accurately monitor and control the level of this compound, thereby ensuring the quality, safety, and regulatory compliance of Ramipril medications. synthinkchemicals.com

Pharmacological and Biopharmaceutical Implications of Ramipril Methyl Ester

Ramipril (B1678797) Methyl Ester as a Specified Impurity: Formation and Control

In pharmaceutical manufacturing and formulation, the control of impurities is paramount. Ramipril Methyl Ester is recognized by major pharmacopeias as Ramipril Impurity A, a specified impurity that must be monitored and limited in both the active pharmaceutical ingredient (API) and the finished dosage forms. medpharmres.com

The degradation of Ramipril, an ethyl ester prodrug, primarily proceeds through two well-documented pathways:

Hydrolysis: Cleavage of the ethyl ester group to form the pharmacologically active diacid metabolite, Ramiprilat (B1678798) (Impurity E). spectroscopyonline.com

Intramolecular Cyclization: Condensation reaction to form the inactive Ramipril Diketopiperazine (DKP) (Impurity D). spectroscopyonline.comnih.gov

The formation of this compound (Impurity A) represents a different chemical transformation. While direct degradation studies detailing its formation pathway are limited, the chemical synthesis of Impurity A provides a strong indication of its likely origin. It is synthesized from Ramipril via a transesterification reaction, where the ethyl ester group is exchanged for a methyl group in the presence of methanol (B129727) and a base like potassium hydroxide (B78521). medpharmres.com This suggests that the formation of this compound as an impurity in the drug product could occur if residual methanol is present from the API synthesis process or from excipients, which could then react with the Ramipril molecule under certain conditions.

The stability of Ramipril is highly sensitive to environmental and formulation factors. Control of these factors is essential to minimize the formation of all degradation products, including this compound.

Temperature and Humidity: Elevated temperature and relative humidity (RH) are known to accelerate the degradation of Ramipril. nih.gov Protecting the drug substance and product from heat and moisture is a critical step in preventing impurity formation.

pH and Excipients: The pH of the formulation microenvironment can significantly influence degradation pathways. For instance, alkaline excipients have been shown to favor the hydrolysis pathway leading to Ramiprilat over the formation of the diketopiperazine impurity. google.com A study on a nanoemulsion formulation found that a buffered aqueous phase at pH 5.0 provided the greatest stability for Ramipril. nih.gov While specific studies linking excipients to the formation of this compound are scarce, the principle of transesterification suggests that the presence of any methyl-containing excipients or residual solvents like methanol could pose a risk.

Manufacturing Processes: Physical stresses encountered during manufacturing, such as compression and granulation, can also increase the rate of Ramipril decomposition. nih.govnih.gov

| Factor | Influence on Ramipril Stability | Implication for Impurity Control |

|---|---|---|

| Temperature | Higher temperatures accelerate degradation kinetics. nih.gov | Storage at controlled room temperature or below is necessary. |

| Moisture/Relative Humidity (RH) | Promotes hydrolytic degradation and other reactions. nih.gov | Requires protective packaging (e.g., blisters) and control of humidity during manufacturing and storage. |

| pH | Alkaline conditions can favor hydrolysis to Ramiprilat over DKP formation; acidic conditions can also promote degradation. A pH of 5.0 has been shown to be optimal in some formulations. google.comnih.gov | Selection of appropriate excipients and buffering agents to maintain an optimal pH environment is crucial. |

| Excipients | Certain excipients can stabilize Ramipril, while reactive impurities or residual solvents (e.g., methanol) within excipients could potentially lead to new impurities. nih.gov | Careful screening and selection of high-purity excipients are required. |

| Mechanical Stress | Processes like wet granulation and tablet compression can increase degradation. nih.govscholarsresearchlibrary.com | Optimization of manufacturing processes to minimize physical stress on the API is important. |

Regulatory bodies and pharmacopeias establish strict limits for impurities to ensure drug safety and quality. This compound is designated as "Impurity A" in the European Pharmacopoeia (EP) and is one of the key specified impurities that must be quantified and controlled. google.comuspbpep.com The acceptance criteria for related substances in Ramipril are clearly defined.

According to the European Pharmacopoeia 6.0, the limits for specified impurities in the Ramipril drug substance are as follows:

| Impurity Name | EP Designation | Acceptance Criterion (Limit) |

|---|---|---|

| This compound | Impurity A | ≤ 0.5% uspbpep.com |

| Ramipril Isopropyl Ester | Impurity B | ≤ 0.5% uspbpep.com |

| Hexahydroramipril | Impurity C | ≤ 0.5% uspbpep.com |

| Ramipril Diketopiperazine | Impurity D | ≤ 0.5% uspbpep.com |

| Any Unspecified Impurity | - | ≤ 0.10% uspbpep.com |

| Total Impurities | - | ≤ 1.0% uspbpep.com |

Compliance with these limits is mandatory for the release of Ramipril API and finished products, necessitating the use of validated, stability-indicating analytical methods capable of accurately separating and quantifying this compound from Ramipril and other related substances. medpharmres.com

Prodrug Strategy and Esterase-Mediated Hydrolysis Research

The design of Ramipril as an ethyl ester is a classic example of a prodrug strategy. The ester group enhances the molecule's lipophilicity and oral absorption, after which it is designed to be cleaved in the body to release the active moiety.

While the hydrolysis of Ramipril (ethyl ester) is well-characterized, specific research investigating the esterase-mediated hydrolysis of this compound is not available in published literature. It is plausible that the methyl ester analog could also serve as a substrate for the same esterases; however, the kinetics of this reaction (e.g., the rate and extent of conversion to Ramiprilat) are unknown. The difference in the ester group (methyl vs. ethyl) could potentially influence the affinity for the enzyme's active site and the subsequent rate of hydrolysis, but this remains a topic for future investigation.

The metabolic fate of Ramipril is well-documented. Following oral administration, it is absorbed and converted to Ramiprilat. drugbank.com Further metabolism can occur, leading to inactive metabolites such as the diketopiperazine ester, the diketopiperazine acid, and glucuronide conjugates of both Ramipril and Ramiprilat, which are then eliminated from the body. drugbank.comnih.gov

There is currently a lack of scientific literature detailing the specific biotransformation pathways of this compound. If this compound were to be absorbed systemically, it would hypothetically undergo similar metabolic processes as Ramipril. This would likely involve:

Esterase-mediated hydrolysis to the active metabolite, Ramiprilat.

Glucuronidation of the parent methyl ester and its diacid metabolite.

Cyclization to form a corresponding diketopiperazine impurity.

However, without direct experimental evidence, it is impossible to know how the biotransformation of the methyl ester analog would compare to that of the ethyl ester prodrug. Differences in the rate and extent of absorption, enzymatic hydrolysis, and subsequent metabolic reactions could lead to a significantly different pharmacokinetic and pharmacodynamic profile. A comparative study would be necessary to elucidate these potential differences.

Evaluation of Membrane Permeability and Cellular Uptake Mechanisms of Ester Analogs

No specific studies detailing the membrane permeability or cellular uptake mechanisms of this compound were identified. For ester prodrugs like ramipril, the intention is to enhance lipophilicity and, consequently, absorption across the intestinal epithelium. Ramipril itself is readily absorbed orally, with a bioavailability of approximately 50% to 60%. Following absorption, it is metabolized, primarily in the liver, to its active form, ramiprilat, through the cleavage of its ester group. This metabolic conversion is a critical step for its therapeutic action.

The cellular uptake of ramipril involves its distribution to various tissues, with notably higher concentrations found in the liver, kidneys, and lungs compared to the blood. While this provides a general model for how a similar ester prodrug might behave, without direct experimental data on this compound, any discussion of its specific permeability characteristics or uptake pathways would be speculative.

Assessment of Potential Pharmacological Activity of this compound

The potential pharmacological activity of this compound remains largely uncharacterized in the available literature.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Studies

Ramipril is a prodrug, meaning it has low intrinsic activity until it is metabolized to its active diacid form, ramiprilat. Ramiprilat is a potent, competitive inhibitor of ACE. It is this active metabolite that is responsible for the therapeutic effects of ramipril.

Comparative Efficacy and Potency in Preclinical Models

There is a lack of preclinical studies that specifically compare the efficacy and potency of this compound to ramipril or other ACE inhibitors. The focus of preclinical and clinical research has been on the approved ethyl ester prodrug, ramipril. Such studies would be necessary to determine if the methyl ester offers any advantages in terms of onset of action, duration of effect, or tissue penetration.

Exploration of Off-Target Interactions

No studies were found that investigated the off-target interactions of this compound. The safety and side-effect profile of ramipril is well-established and is primarily attributed to the effects of ACE inhibition and the accumulation of bradykinin. Any unique off-target effects of the methyl ester analog would require specific investigation through binding assays against a panel of other receptors and enzymes.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling of Ester Derivatives

Computational tools have become indispensable in modern drug discovery, offering predictive insights into molecular interactions, pharmacokinetics, and metabolic pathways. For ramipril (B1678797) ester derivatives, these in silico methods are paving the way for the rational design of next-generation ACE inhibitors with enhanced properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For ACE inhibitors like ramipril, SAR analysis has established key principles. The presence of a carboxylic acid in the N-ring is essential to mimic the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.com Furthermore, large, hydrophobic heterocyclic rings are known to increase potency. scholarsresearchlibrary.com

Ester modifications, such as in ramipril methyl ester, primarily influence the drug's pharmacokinetic properties rather than its intrinsic inhibitory activity. The ester group serves as a prodrug moiety, enhancing lipophilicity to improve absorption. scholarsresearchlibrary.comnih.gov Computational studies focus on optimizing this lipophilicity. For instance, the aromatic rings present in ramipril's structure contribute to its lipophilic character. nih.gov SAR studies for ester modifications aim to strike a balance: the ester must be lipophilic enough for good membrane permeability but also susceptible to in vivo hydrolysis by esterase enzymes to release the active ramiprilat (B1678798). youtube.com Computational models can predict how different ester groups (e.g., methyl, ethyl, propyl) would affect this balance of lipophilicity and rate of hydrolysis, thereby fine-tuning the drug's absorption and onset of action.

Table 1: General SAR Principles for Dicarboxylate ACE Inhibitors

| Structural Feature | Role in Activity/Pharmacokinetics | Reference |

|---|---|---|

| N-ring with Carboxylic Acid | Mimics C-terminal carboxylate of ACE substrates, essential for binding. | scholarsresearchlibrary.com |

| Large Hydrophobic Rings | Increase binding potency and influence pharmacokinetic parameters. | scholarsresearchlibrary.com |

| Zinc Binding Group (e.g., Carboxylate) | Interacts with the zinc ion in the ACE active site. | scholarsresearchlibrary.com |

| Ester Moiety (Prodrug) | Increases lipophilicity, enhancing oral bioavailability. | scholarsresearchlibrary.com |

| Stereochemistry (SSS configuration) | Crucial for correct binding to L-amino acids in the ACE active site. | youtube.com |

This table is interactive. Click on headers to sort.

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, reducing the need for extensive early-stage animal testing. nih.gov Various online servers and software, such as SwissADME, ADMETlab, admetSAR 2.0, and VEGA-GUI, provide predictions for a wide range of pharmacokinetic and toxicological endpoints. mdpi.comnih.gov

For ramipril ester derivatives, these models can predict:

Human Intestinal Absorption (HIA): Based on factors like lipophilicity (LogP), polar surface area, and molecular weight, these tools can forecast how well an ester analog will be absorbed from the gut. mdpi.com

Metabolism: Ramipril itself is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes. nih.gov However, in silico models can predict the susceptibility of new ester analogs to various metabolic enzymes, ensuring the primary metabolic pathway remains the desired hydrolysis to ramiprilat.

Toxicity: Computational models can screen for potential mutagenicity or other toxicities. For example, a study used the VEGA-GUI software to predict the mutagenicity of potential N-nitrosamine metabolites of ramipril, finding that less fragmented, more lipophilic derivatives posed no mutagenic risk, a prediction that was subsequently verified by in vitro tests. nih.gov

Molecular docking and dynamics simulations offer a more detailed view, modeling the interaction of ester derivatives with target proteins like ACE or metabolizing enzymes. semanticscholar.org These simulations can confirm stable binding to the ACE active site and predict binding affinities, guiding the selection of the most promising candidates for synthesis. semanticscholar.org

Table 2: In Silico Mutagenicity Predictions for Ramipril Nitroso-Derivatives

| Compound Characteristic | Predicted Mutagenicity | Reliability of Prediction | Reference |

|---|---|---|---|

| Less Fragmented, High Lipophilicity (LogP > 3), High MW | Inconclusive or Non-mutagenic | Low | nih.gov |

| Moderately Lipophilic (2.0 > LogP > 2.9) | Mutagenic | Moderate | nih.gov |

| Small Molecule, Low Lipophilicity (LogP < 2), Low MW (<160) | Mutagenic | High | nih.gov |

This table is interactive. Click on headers to sort.

Novel Drug Delivery Systems Utilizing Ester Analogs

Beyond modifying the molecular structure, significant research is dedicated to innovative drug delivery systems that can enhance the therapeutic efficacy of ramipril and its ester analogs. These systems aim to overcome challenges like low bioavailability and to provide more controlled drug release profiles.

Transdermal drug delivery offers an alternative to oral administration, bypassing first-pass metabolism and potentially providing more consistent plasma concentrations. Ramipril's low oral bioavailability makes it an attractive candidate for this route. rsc.orgnih.gov Since the skin's outer layer is a lipid barrier, lipophilic prodrugs, such as ramipril's ester derivatives, are well-suited for transdermal absorption. google.com

Recent studies have focused on matrix-type transdermal patches containing ramipril, using polymers like Eudragit RL 100 and Ethyl cellulose (B213188) to control drug release. rjptonline.orgrjptonline.org A particularly innovative approach involves a heat-based delivery system. Researchers developed a ramipril-loaded cream applied with an electrothermal actuator based on a gold nanohole array. rsc.orgnih.gov Heat activation significantly increased the transdermal flux of ramipril to 50.9 ± 2.8 μg cm⁻² h⁻¹. rsc.orgnih.gov In animal models, this system led to the detection of the active metabolite, ramiprilat, in the blood within just 5 minutes of application, accompanied by a significant decrease in blood pressure. rsc.orgnih.gov

Despite its widespread use, ramipril's oral bioavailability is only around 28-35% due to poor aqueous solubility and first-pass metabolism. rjptonline.orgdovepress.cominnovareacademics.in To address this, researchers are developing advanced oral formulations.

Nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) have shown great promise. These systems encapsulate the lipophilic drug in tiny oil droplets, improving its dissolution in the gastrointestinal tract. dovepress.comnih.gov One study developed a stable ramipril nanoemulsion that demonstrated a relative bioavailability of 229.62% compared to a conventional capsule formulation. nih.gov Another approach solidified a liquid SNEDDS formulation into a tablet (T-SNEDDS), which not only enhanced dissolution but also significantly improved the chemical stability of ramipril, which is sensitive to heat and moisture. dovepress.comnih.gov

Other strategies for modifying oral delivery include:

Pulsatile Drug Delivery Systems (PDDS): These are designed to release the drug after a specific lag time, aligning with the body's circadian rhythms. core.ac.ukjopcr.com This is particularly relevant for hypertension, which often shows a morning surge.

Mouth Dissolving Films (MDFs): These formulations are designed to dissolve rapidly in the oral cavity, allowing for pre-gastric absorption that can lead to a quicker onset of action and potentially bypass some first-pass metabolism. innovareacademics.in

Modified-Release Compositions: Patents have been filed for formulations that combine an immediate-release component of ramipril with a modified-release component, aiming to provide a more stable and prolonged therapeutic effect from a single dose. wipo.intwipo.int

Table 3: Comparison of Advanced Ramipril Oral Formulations

| Formulation Type | Key Advantage(s) | Reported Outcome | Reference |

|---|---|---|---|

| Nanoemulsion | Improved solubility and stability | Relative bioavailability of 229.62% vs. capsule | nih.gov |

| Solid-SNEDDS Tablet | Enhanced dissolution and chemical stability | Superior dissolution compared to pure drug | dovepress.comnih.gov |

| Pulsatile Release Capsule | Timed release for chronotherapy | Achieved a lag time of 4 hours before rapid release | jopcr.com |

| Mouth Dissolving Film | Quick onset of action, enhanced convenience | Showed superior drug release properties with specific polymers | innovareacademics.in |

This table is interactive. Click on headers to sort.

Interdisciplinary Approaches in Drug Design and Development for Ramipril Analogs

The future of developing improved ramipril analogs lies in the integration of multiple scientific disciplines. The "Quality by Design (QbD)" framework, which involves a systematic, science- and risk-based approach to development, is becoming central. nih.gov This interdisciplinary strategy combines computational science, medicinal chemistry, formulation science, and artificial intelligence to create a holistic development process.

This approach begins with in silico design and screening of novel ester derivatives to predict their activity and ADME profiles. Promising candidates are then synthesized and formulated into advanced delivery systems, such as nanoemulsions or transdermal patches. Artificial intelligence and machine learning algorithms can be used to analyze complex datasets from these experiments, helping to identify critical process parameters and define a "design space"—a multi-dimensional combination of variables that ensures consistent product quality. nih.gov This integrated workflow, from computer modeling to intelligent manufacturing, accelerates the development of safer and more effective ramipril-based therapies, tailored to meet specific clinical needs.

Evolving Regulatory Science and Harmonization for Related Impurities and Prodrugs

The regulatory landscape governing pharmaceutical impurities is a dynamic field, driven by advancements in analytical technology and a deeper understanding of the potential impact of such substances on drug safety and efficacy. For a compound like this compound, which is a known process impurity and potential degradant of the prodrug Ramipril, the evolving regulatory science and international harmonization efforts are of paramount importance. This compound is identified as Ramipril Impurity A in major pharmacopeias, including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), mandating its monitoring in both the active pharmaceutical ingredient (API) and finished drug products. medpharmres.comdntb.gov.ua

The control of impurities in pharmaceuticals is primarily guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH guidelines, particularly Q3A for impurities in new drug substances and Q3B for impurities in new drug products, provide a framework for establishing acceptable limits. nih.gov These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Table 1: ICH Q3A/Q3B Thresholds for Impurity Management

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Guidelines Q3A(R2) and Q3B(R2). pharmtech.com

The classification of Ramipril as a prodrug introduces specific regulatory considerations. nih.gov A prodrug is an inactive compound that is metabolized in the body to produce the active therapeutic agent, in this case, ramiprilat. drugs.comsynzeal.com Regulatory agencies must therefore consider not only the toxicity of the impurity itself (this compound) but also the potential toxicity of any metabolites that may be formed from it in vivo. The stability profile of the prodrug is critical, as degradation pathways can be a primary source of impurities. nih.govsciensage.info

Harmonization of these regulatory standards across different regions is a key objective to ensure consistent drug quality globally and to streamline the drug approval process for manufacturers. The adoption of ICH guidelines by major regulatory bodies, such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA), means that the requirements for controlling impurities like this compound are largely standardized. nih.gov This international alignment is crucial for the pharmaceutical industry, as it establishes a unified benchmark for quality control.

Future directions in regulatory science point toward more stringent controls and a more proactive, risk-based approach to impurity management. A significant evolution is the focus on potentially genotoxic impurities (PGIs), which have the capacity to damage DNA and are controlled at much lower levels than conventional impurities, often in the parts-per-million (ppm) range, as outlined in the ICH M7 guideline. pharmtech.com While this compound is not typically classified as a PGI, the framework for assessing such risks is becoming a standard part of the regulatory expectation for all impurities.

Furthermore, the ongoing development of highly sensitive analytical techniques is shaping regulatory expectations. nih.gov Methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) enable the detection and characterization of impurities at levels far below those achievable with traditional methods. nih.gov This technological advancement allows for a more comprehensive understanding of a drug's impurity profile, influencing the setting of specifications and control strategies. The trend is moving away from simply testing for quality at the end of production to a more integrated "Quality by Design" (QbD) approach, where the manufacturing process is robustly designed to minimize the formation of impurities from the outset.

Table 2: Compound Names

| Compound Name |

|---|

| Ramipril |

| This compound |

Q & A

Basic Research Questions

Q. What are the key parameters to optimize in the synthesis of Ramipril Methyl Ester, and how can experimental design methodologies enhance yield?

-

Methodological Answer : Use the Taguchi experimental design to systematically evaluate parameters such as catalyst type (e.g., KOH vs. NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of reactants (e.g., alcohol-to-oil ratio), and reaction temperature (25–60°C). Orthogonal arrays (e.g., L-9 (3⁴)) reduce experimental runs while maintaining statistical robustness . For example, demonstrated that catalyst concentration contributed 77.6% to yield variance in methyl ester synthesis. Validate results using ANOVA to identify significant factors and confirm reproducibility with triplicate trials.

-

Data Reference :

| Parameter | Contribution to Yield Variance | Optimal Level |

|---|---|---|

| Catalyst Conc. | 77.6% | 1.5 wt% |

| Reaction Temp. | 12.3% | 60°C |

| Catalyst Type | 8.1% | KOH |

| Molar Ratio | 2.0% | 1:6 |

| Adapted from Table 5 |

Q. Which analytical techniques are essential for characterizing this compound’s identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare spectral data (¹H/¹³C NMR) with literature values for impurity A (this compound) to confirm structural identity .

- Gas Chromatography (GC) : Quantify purity using a HP-Innowax capillary column (30 m × 0.25 mm) with flame ionization detection (FID) at 280°C .

- Elemental Analysis : Validate molecular formula (C₂₂H₃₀N₂O₅) by matching calculated vs. observed carbon/hydrogen/nitrogen percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., HPLC-MS and FTIR) to confirm functional groups and molecular weight discrepancies .

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements or systematic errors .

- Literature Benchmarking : Compare results with peer-reviewed studies on Ramipril analogs to contextualize unexpected peaks or shifts (e.g., methyl ester vs. ethyl ester derivatives) .

Q. What strategies are effective for designing experiments to analyze degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use a factorial design to assess pH (2–10), temperature (40–80°C), and ionic strength. Monitor degradation via HPLC with UV detection (λ = 210 nm) .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life and identify dominant degradation mechanisms (e.g., hydrolysis of the ester group) .

- Mass Balance Validation : Ensure degradation products account for ≥95% of initial mass to confirm analytical method accuracy .

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and perform heterogeneity tests (e.g., I² statistic) to assess variability sources (e.g., assay type, cell lines) .

- Dose-Response Replication : Re-test compounds using standardized protocols (e.g., IC₅₀ determination in angiotensin-converting enzyme inhibition assays) with positive/negative controls .

- Structural-Activity Analysis : Use molecular docking simulations to correlate steric/electronic properties (e.g., logP, H-bond donors) with bioactivity variance .

Methodological Best Practices

- Reproducibility : Document experimental protocols in alignment with Beilstein Journal guidelines, including reagent purity (e.g., Sigma-Aldrich analytical grade), instrument calibration data, and statistical thresholds (e.g., p < 0.05) .

- Data Reporting : Follow IUPAC nomenclature for compound naming and report yields as mass-based percentages with ±SD from triplicate trials .

- Ethical Compliance : Declare synthetic routes for novel analogs in supplementary information to enable peer validation without intellectual property conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.